4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid
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Overview
Description
4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid is a complex organic compound that features a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid typically involves multiple steps. One common route starts with the preparation of the thieno[2,3-b]pyridine core, which can be synthesized by reacting 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a strong base such as potassium carbonate or sodium ethoxide . The resulting intermediate undergoes further reactions to introduce the amino and carboxyl groups, ultimately forming the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would typically involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyfunctionalized heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential therapeutic properties.
Industry: It can be used in the synthesis of specialized materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The amino and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thieno[2,3-b]pyridine core can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Uniqueness
4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for the formation of various derivatives with unique properties, making it a valuable compound for research and industrial applications.
Biological Activity
4-{[(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoic acid (commonly referred to as compound 1) is a synthetic derivative of amino benzoic acid and thieno[2,3-b]pyridine. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article compiles various research findings and case studies that highlight the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4O2S. Its structure features a thieno[2,3-b]pyridine moiety attached to an amino benzoic acid group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 4-amino benzoic acid (PABA), which share structural similarities with compound 1, exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate high selectivity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimal activity against Gram-negative bacteria and fungi .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound 1 | S. aureus | 0.09 mmol/L |
Compound 2 | B. subtilis | 0.09 mmol/L |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have demonstrated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer activity of thieno[2,3-b]pyridine derivatives, including compound 1. In vitro tests have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins .
Case Study: Anticancer Activity
A study conducted on a series of thieno[2,3-b]pyridine derivatives revealed that compound 1 exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the activation of the p53 pathway, leading to increased expression of pro-apoptotic factors.
The biological activity of compound 1 is believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1/S phase in cancer cells.
- Reactive Oxygen Species (ROS) Scavenging : Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-induced damage in cells.
Properties
Molecular Formula |
C17H15N3O3S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C17H15N3O3S/c1-8-7-9(2)19-16-12(8)13(18)14(24-16)15(21)20-11-5-3-10(4-6-11)17(22)23/h3-7H,18H2,1-2H3,(H,20,21)(H,22,23) |
InChI Key |
FKORCRGTOBTWGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)O)N)C |
Origin of Product |
United States |
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